![molecular formula C16H22N2O B2697942 3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 107606-88-2](/img/structure/B2697942.png)
3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Overview
Description
3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a bispidine derivative characterized by a bicyclo[3.3.1]nonane skeleton with nitrogen atoms at positions 3 and 7, a benzyl group at position 3, and methyl groups at positions 1 and 3. The ketone group at position 9 is a key feature influencing its reactivity and interactions. Its molecular structure was confirmed via X-ray crystallography, revealing a chair-boat conformation stabilized by intramolecular hydrogen bonding . This compound has served as a scaffold for synthesizing derivatives with diverse biological and catalytic applications, including AMPA receptor modulation and asymmetric catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the reaction of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one with benzyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as chloroform, with triethylamine as a base . The reaction conditions must be carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced derivatives of the original compound .
Scientific Research Applications
Reaction Conditions
- Oxidation : Using hydrogen peroxide or peracids.
- Reduction : Employing lithium aluminum hydride or sodium borohydride.
- Substitution : Utilizing nucleophiles such as amines or thiols.
Chemistry
In coordination chemistry, this compound acts as a ligand due to its ability to form stable complexes with transition metals. This property is crucial for developing new catalysts and materials.
Biology
The rigid structure makes it a candidate for biological studies focusing on enzyme inhibition and receptor binding. For instance:
- Enzyme Inhibition : Research indicates potential inhibitory effects on enzymes relevant to metabolic disorders .
Medicine
Ongoing investigations are exploring its use in drug development:
- Anticancer Activity : Studies have highlighted its potential in designing novel anticancer agents by modifying its structure to enhance biological activity .
Industry
As a building block in organic synthesis, it facilitates the production of more complex molecules used in pharmaceuticals and agrochemicals.
Case Studies
Mechanism of Action
The mechanism of action of 3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The nitrogen atoms in the compound can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, the benzyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to certain receptors .
Comparison with Similar Compounds
Structural and Substitutional Variations
The activity and applications of bispidinones are highly dependent on substituents at positions 1, 3, 5, and 5. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison of Bispidinone Derivatives
Key Challenges :
- Balancing solubility and bioavailability in bispidinones with hydrophobic substituents.
- Resolving conformational dynamics in unsymmetrical derivatives to predict binding modes.
Biological Activity
3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a bicyclic compound characterized by a rigid structure containing two nitrogen atoms within its framework. This unique structural arrangement is believed to confer significant biological activity, particularly in the realms of enzyme inhibition and receptor interaction. This article aims to consolidate available research findings regarding the biological activity of this compound, including synthesis methods, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 248.34 g/mol . The compound can be synthesized via a Mannich condensation reaction involving 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one and benzyl halides under basic conditions . The general synthetic pathway is as follows:
- Starting Material : 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.
- Reagents : Benzyl halides (e.g., benzyl chloride) and a base (e.g., triethylamine).
- Solvent : Chloroform or similar organic solvents.
- Reaction Conditions : The reaction typically requires optimization for temperature and concentration to achieve high yields.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through coordination with metal ions facilitated by its nitrogen atoms . This interaction can influence several biochemical pathways:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor due to its ability to bind to active sites.
- Receptor Interaction : The hydrophobic benzyl group enhances the compound's binding affinity to certain receptors, potentially affecting neurotransmitter systems .
Biological Activity Studies
Research has demonstrated various biological activities associated with compounds structurally related to this compound:
Antinociceptive Activity
A study evaluating the analgesic properties of diazabicyclo compounds indicated that modifications similar to those in this compound could enhance antinociceptive effects in neuropathic pain models .
Nootropic Effects
Research on structurally similar compounds has suggested potential nootropic effects, where certain derivatives were able to reverse scopolamine-induced amnesia in animal models . This points towards a possible cognitive enhancement role for derivatives of this bicyclic structure.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar bicyclic compounds:
Compound Name | Structure | Key Biological Activity |
---|---|---|
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one | Lacks benzyl group | Less hydrophobic; reduced receptor affinity |
2-Methyl-2-(phenyl)propanoic acid | Simple structure | Analgesic properties observed |
Hyperforin | Complex polycyclic structure | Antidepressant and neuroprotective effects |
Case Studies
Several case studies have explored the biological implications of bicyclic structures similar to this compound:
Q & A
Q. Basic: What are the most reliable synthetic routes for 3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one?
Answer:
The compound is synthesized via a double Mannich reaction , involving acetone, benzaldehyde, and ammonium acetate (1:4:2 molar ratio), followed by functionalization of the bicyclic core. For example:
- Step 1 : Formation of the parent bicyclo structure (2,4,6,8-tetraphenyl derivative) via Mannich condensation .
- Step 2 : Benzylation and dimethylation using chloroacetyl chloride or benzyl halides in dichloromethane with triethylamine as a catalyst, yielding ~90% purity after recrystallization (methanol) .
Key parameters : Solvent choice (e.g., dichloromethane), temperature control (room temp for alkylation), and purification via column chromatography or recrystallization .
Q. Advanced: How can computational methods resolve contradictions in conformational analysis of substituted bispidine derivatives?
Answer:
Discrepancies in molecular geometry (e.g., axial vs. equatorial substituents) are addressed using DFT calculations and X-ray crystallography :
- DFT : Optimize geometries at the B3LYP/6-31G(d) level to compare experimental vs. theoretical bond angles/energies .
- Hirshfeld surface analysis : Identifies dominant intermolecular interactions (e.g., C–H···O, π-π stacking) influencing crystal packing .
- Case study : Substituents like benzyl groups alter torsional strain; computational models reconcile NMR-derived coupling constants with XRD data .
Q. Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- IR spectroscopy : Confirms carbonyl (C=O, ~1718 cm⁻¹) and amide (C–N, ~1654 cm⁻¹) groups .
- NMR :
- HRMS : Validates molecular weight (e.g., C₁₇H₂₂N₂O⁺: calc. 294.1731, found 294.1732) .
Q. Advanced: How does substituent variation impact biological activity?
Answer:
Substituents at positions 3 and 7 modulate pharmacological effects:
Q. Basic: What safety protocols are critical during synthesis?
Answer:
- Handling : Use gloves/PPE to avoid skin contact (H315/H319 hazards) .
- Waste disposal : Halogenated byproducts (e.g., chloroacetyl intermediates) require neutralization before disposal .
- Storage : Stable at -20°C for 1–2 years; avoid moisture to prevent hydrolysis .
Q. Advanced: How to design experiments for evaluating opioid receptor binding?
Answer:
- Molecular docking : Use homology models of κ-opioid receptors (KOR) to simulate ligand-receptor interactions (e.g., salt bridges with Glu209/Glu297) .
- In vitro assays :
- Radioligand displacement (³H-U69,593) to measure IC₅₀ .
- Functional assays (cAMP inhibition) to confirm agonist/antagonist profiles.
Key finding : The keto group forms a hemiaminal bond with Lys200, prolonging receptor residence time .
Q. Basic: How to optimize reaction yields in Mannich-based syntheses?
Answer:
- Catalyst : Triethylamine (10 mol%) improves acylation efficiency .
- Solvent : Dichloromethane enhances solubility of hydrophobic intermediates .
- Workup : Recrystallization from methanol increases purity (>95%) but may reduce yield (trade-off) .
Q. Advanced: What strategies resolve low reproducibility in cytotoxicity assays?
Answer:
- Cell line validation : Use authenticated lines (e.g., HeLa, A549) with mycoplasma testing .
- Dose standardization : Pre-test solubility in DMSO (<0.1% final concentration) to avoid solvent toxicity .
- Apoptosis markers : Combine Annexin V/PI staining with caspase-3 activation assays to confirm mechanisms .
Q. Basic: What chromatographic methods separate diastereomers?
Answer:
- HPLC : Chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (80:20) resolve enantiomers (Rt = 12–15 min) .
- TLC : Silica gel GF₂₅₄, ethyl acetate/hexane (1:3) visualizes spots under UV (Rf ~0.4) .
Q. Advanced: How to validate computational binding models experimentally?
Answer:
Properties
IUPAC Name |
3-benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-15-9-17-10-16(2,14(15)19)12-18(11-15)8-13-6-4-3-5-7-13/h3-7,17H,8-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZLFKFDCKAGQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC(C1=O)(CN(C2)CC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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